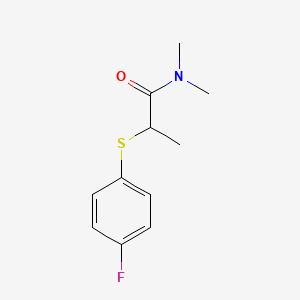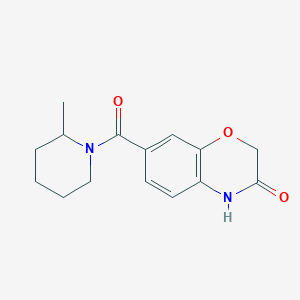
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide, also known as Fub-144, is a synthetic cannabinoid that has gained attention in the scientific community for its potential use as a research tool. This compound is a member of the indole-based synthetic cannabinoid family and has been shown to have high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
Mechanism of Action
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide acts as an agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors found throughout the body. Upon binding to these receptors, 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide can activate downstream signaling pathways that modulate various physiological processes such as pain perception, appetite, and immune function.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide can inhibit the uptake of the neurotransmitter dopamine, which may contribute to its psychoactive effects. Additionally, 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide has been shown to have immunomodulatory effects, including the inhibition of pro-inflammatory cytokine production.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system and downstream signaling pathways. However, one limitation of using 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide is its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide research. One area of interest is the development of more selective and potent synthetic cannabinoids for use as research tools. Additionally, further investigation into the effects of 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide on various cell types and tissues is needed to fully understand its potential applications. Finally, the development of new analytical techniques for the detection and quantification of 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide and other synthetic cannabinoids is needed to improve the accuracy and reliability of research findings.
Conclusion:
In conclusion, 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide is a synthetic cannabinoid with potential applications in the study of the endocannabinoid system and its role in various physiological processes. Its high potency and selectivity for the CB1 and CB2 receptors make it a valuable research tool, although its potential for off-target effects should be considered. Further research is needed to fully understand the biochemical and physiological effects of 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide and its potential applications in the field of cannabinoid research.
Synthesis Methods
The synthesis of 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide involves the reaction of 4-fluorobenzyl chloride with N,N-dimethylpropanamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thioacetic acid to yield the final product. The purity of the compound can be improved through recrystallization or chromatography techniques.
Scientific Research Applications
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide has potential applications in the study of the endocannabinoid system and its role in various physiological processes. It can be used to investigate the binding affinity and selectivity of CB1 and CB2 receptors, as well as their downstream signaling pathways. Additionally, 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide can be used to study the effects of synthetic cannabinoids on various cell types and tissues, including neuronal and immune cells.
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNOS/c1-8(11(14)13(2)3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIGBXOADRTCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)SC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)




![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)

![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide](/img/structure/B7515208.png)
